3-Chloro-1-methoxybutane
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Overview
Description
3-Chloro-1-methoxybutane is an organic compound with the molecular formula C5H11ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a butane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1-methoxybutane can be synthesized through several methods. One common method involves the reaction of 3-chlorobutanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to form the desired product.
Industrial Production Methods
In industrial settings, this compound can be produced by the chlorination of 1-methoxybutane. This process involves the use of chlorine gas and a suitable catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methoxybutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: 3-Methoxy-1-butanol.
Oxidation: 3-Methoxybutanal or 3-Methoxybutanoic acid.
Reduction: Butane.
Scientific Research Applications
3-Chloro-1-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated ethers.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methoxybutane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The methoxy group can also participate in reactions involving electron transfer, such as oxidation and reduction.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methoxypropane: Similar structure but with a shorter carbon chain.
3-Chloro-1-methoxyhexane: Similar structure but with a longer carbon chain.
3-Chloro-1-methoxybutane: Similar structure but with different substituents.
Uniqueness
This compound is unique due to its specific combination of a chlorine atom and a methoxy group on a butane backbone. This combination imparts distinct chemical properties, such as reactivity towards nucleophiles and electrophiles, making it valuable in various chemical syntheses and industrial applications.
Properties
CAS No. |
3565-66-0 |
---|---|
Molecular Formula |
C5H11ClO |
Molecular Weight |
122.59 g/mol |
IUPAC Name |
3-chloro-1-methoxybutane |
InChI |
InChI=1S/C5H11ClO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3 |
InChI Key |
XUDUGRDTYFBMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)Cl |
Origin of Product |
United States |
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